molecular formula C15H20BrN3O B6638424 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol

4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol

Cat. No.: B6638424
M. Wt: 338.24 g/mol
InChI Key: DYEMUGNPSMBYOK-UHFFFAOYSA-N
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Description

4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is an organic compound that features a brominated phenol core with a substituted pyrazole side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol typically involves multiple steps:

    Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenol.

    Alkylation: The brominated phenol undergoes alkylation with 1-bromo-2-propanol under basic conditions to introduce the propyl group.

    Pyrazole Introduction: The intermediate is then reacted with 2-(2-methylpyrazol-3-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent, room temperature.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol can be used as a building block for the synthesis of more complex molecules. Its brominated phenol structure allows for further functionalization through various chemical reactions.

Biology

This compound may serve as a ligand in the study of enzyme interactions, particularly those involving phenolic substrates. Its pyrazole moiety is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The pyrazole ring is a common motif in many drugs, and its presence in this compound suggests potential bioactivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require brominated phenolic structures.

Mechanism of Action

The mechanism by which 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its phenolic and pyrazole moieties, potentially inhibiting or activating specific pathways. The bromine atom could also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Lacks the pyrazole side chain, making it less versatile in biological applications.

    2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    4-Bromo-2-[1-[2-(2-pyrazolyl)ethylamino]propyl]phenol: Similar structure but without the methyl group on the pyrazole ring, potentially altering its biological activity.

Uniqueness

The unique combination of a brominated phenol and a substituted pyrazole side chain in 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol provides a versatile scaffold for further chemical modification and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c1-3-14(13-10-11(16)4-5-15(13)20)17-8-6-12-7-9-18-19(12)2/h4-5,7,9-10,14,17,20H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEMUGNPSMBYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)O)NCCC2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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